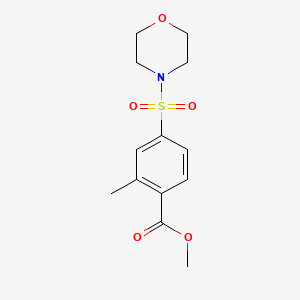![molecular formula C23H23N3O2S B12188586 4-ethyl-5-[(3-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B12188586.png)
4-ethyl-5-[(3-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-[(3-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a complex organic compound with a unique structure that includes a phenol group, a thiazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-[(3-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, including the formation of the thiazole and pyrazole rings, followed by their attachment to the phenol group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques can help in identifying the most effective reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-[(3-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-ethyl-5-[(3-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-ethyl-5-[(3-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thiazole and pyrazole rings can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenol derivatives with thiazole and pyrazole rings, such as:
- 4-ethyl-5-[(3-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H23N3O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-ethyl-5-[(3-methylphenyl)methoxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C23H23N3O2S/c1-4-17-9-18(22-19(11-24-26-22)23-25-15(3)13-29-23)20(27)10-21(17)28-12-16-7-5-6-14(2)8-16/h5-11,13,27H,4,12H2,1-3H3,(H,24,26) |
InChI Key |
XDVQLACCUCZQNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=CC=CC(=C2)C)O)C3=C(C=NN3)C4=NC(=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-(1,3-benzodioxol-5-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12188519.png)
![2'-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12188524.png)
![3-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12188548.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B12188549.png)
![N,N-diethyl-3-[(2Z)-3-(2-methoxyethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12188552.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12188561.png)
![2-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12188563.png)
![N-cycloheptyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12188565.png)
![4-(2-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B12188566.png)

![[2-(5-Methoxy-2-methylindol-3-yl)ethyl][(2,4,6-trimethylphenyl)sulfonyl]amine](/img/structure/B12188603.png)
![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12188607.png)

